molecular formula C13H9F3S B7998904 1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998904
M. Wt: 254.27 g/mol
InChI Key: XLBQKHCFGDXKSP-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 1- and 4-positions and a sulfanylmethyl group at the 2-position, which is further substituted with a 4-fluorophenyl moiety. This compound belongs to a class of organosulfur derivatives where the sulfanylmethyl (–SCH2–) bridge facilitates structural diversity and modulates electronic properties.

Properties

IUPAC Name

1,4-difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-1-4-12(5-2-10)17-8-9-7-11(15)3-6-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBQKHCFGDXKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant conditions . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of chemically differentiated fragments . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is utilized in studies involving molecular interactions and biological pathways.

    Medicine: Research involving this compound may focus on its potential therapeutic applications and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with other molecules, facilitating various chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl group in this analog.
  • Impact of Halogen Substitution: Electron Withdrawing Effects: Fluorine (Pauling electronegativity: 4.0) exerts a stronger electron-withdrawing effect than chlorine (3.0), leading to reduced electron density on the aromatic ring in the fluoro-substituted compound. This difference alters reactivity in electrophilic substitution reactions. Steric and Polarizability Effects: The larger atomic radius of chlorine (0.79 Å vs.
  • Synthetic Accessibility : Chlorinated analogs are often easier to synthesize due to the broader availability of chlorinated precursors, but fluorinated derivatives are increasingly prioritized for their metabolic stability in pharmaceutical contexts .

1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene

  • Core Structure: Unlike the monosubstituted benzene core in the target compound, this analog features an acenaphthene (fused naphthalene) system with multiple substituents, including hydroxy and methoxy groups.
  • Intermolecular Interactions: The hydroxy group forms an intramolecular O–H⋯O hydrogen bond, stabilizing the cis conformation. In contrast, the sulfanylmethyl group in 1,4-difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene lacks hydrogen-bonding donors, relying instead on weaker C–H⋯F/S interactions for crystal packing . The methoxy groups at the 3- and 8-positions in the acenaphthene derivative sterically hinder molecular aggregation, whereas the simpler benzene derivative allows closer packing via van der Waals interactions.
  • Reactivity : The acenaphthene derivative’s hydroxy group enhances susceptibility to oxidation or derivatization, whereas the sulfur atom in the target compound may participate in redox reactions or metal coordination .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Halogen Substituents Key Functional Groups Notable Interactions
This compound C₁₃H₉F₃S 2×F (benzene), 1×F (aryl) Sulfanylmethyl C–H⋯F, C–H⋯S
1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₉ClF₂S 2×F (benzene), 1×Cl (aryl) Sulfanylmethyl C–H⋯Cl, van der Waals
1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene C₂₈H₂₃F₂O₄ 2×F (aryl) Hydroxy, Methoxy O–H⋯O, C–H⋯O

Research Findings and Implications

  • Crystallographic Insights : The acenaphthene derivative forms centrosymmetric dimers via C–H⋯O bonds, whereas halogenated benzenes like this compound exhibit simpler packing motifs dominated by halogen interactions. This distinction highlights the role of functional group complexity in supramolecular assembly .
  • Thermodynamic Stability : Fluorinated analogs generally exhibit higher thermal stability than chlorinated counterparts due to stronger C–F bonds (485 kJ/mol vs. 327 kJ/mol for C–Cl). This property is advantageous in high-temperature applications, such as polymer additives .

Biological Activity

1,4-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its unique molecular structure, which includes a difluorobenzene moiety and a sulfanylmethyl group attached to a fluorinated phenyl ring. The molecular formula is C13H9F3SC_{13}H_9F_3S with a molecular weight of approximately 254.27 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound may exhibit notable antimicrobial activity. For instance, fluoroaryl compounds have been tested for their efficacy against various bacterial strains, including Staphylococcus aureus. Preliminary studies suggest that the presence of fluorine and the sulfanylmethyl group enhance the interaction of these compounds with biological targets, potentially modulating enzyme activity and receptor interactions .

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

Compound NameMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128128

The compound MA-1156, which shares structural similarities with this compound, has shown significant antibacterial properties with a low MIC value of 16 µM against S. aureus, indicating strong antimicrobial potential .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence that fluorinated compounds can exhibit anticancer activity. For example, research has demonstrated that certain fluorinated derivatives can inhibit the proliferation of cancer cell lines such as breast, colon, and lung cancer cells. The mechanisms behind this activity may involve interference with cellular pathways or direct cytotoxic effects on cancer cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TypeIC50 (µM)
Fluorinated TriazolesBreast Cancer12
Fluorinated TriazolesColon Cancer15
Fluorinated TriazolesLung Cancer10

The biological activity of this compound is likely mediated through its ability to form stable interactions with specific protein targets involved in critical biological processes. The presence of multiple fluorine atoms may enhance lipophilicity and improve membrane permeability, facilitating better access to intracellular targets .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various fluoroaryl compounds against S. aureus. The results indicated that the introduction of fluorine atoms significantly increased the antibacterial potency compared to non-fluorinated analogs. The study concluded that structural modifications leading to increased electron-withdrawing effects from fluorine atoms could enhance biological activity .

Case Study 2: Anticancer Activity Assessment

Research focusing on the antiproliferative effects of fluorinated compounds revealed that specific derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that modifications in the molecular structure, particularly through fluorination and the incorporation of sulfanylmethyl groups, can lead to enhanced therapeutic profiles .

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